2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol
Description
The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 5. A methylsulfanyl linker connects this oxazole moiety to a tetrahydroquinazolin-4-ol system. For instance, oxazole derivatives are known for antimicrobial and anti-inflammatory properties, while quinazolinols often exhibit enzyme-inhibitory activity .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-16(21-18(25-11)12-6-8-13(20)9-7-12)10-26-19-22-15-5-3-2-4-14(15)17(24)23-19/h6-9H,2-5,10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSLSZPUYDASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCCC4)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves multi-step organic reactionsThe quinazolinone core is then constructed through condensation reactions involving appropriate amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone core or the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and oxazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein, leading to changes in its conformation and function .
Comparison with Similar Compounds
Tetrazole Derivatives ()
Compounds like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) share structural similarities with the target compound, particularly in their use of chlorophenyl groups and sulfur-containing linkers. The synthesis of these tetrazole derivatives involves PEG-400 as a solvent, Bleaching Earth Clay (pH 12.5) as a catalyst, and reaction temperatures of 70–80°C .
Triazole and Thiophene Derivatives ()
Triazole-based compounds such as (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-6,7-dihydrobenzo[c]thiophen-4(5H)-one demonstrate the importance of sulfur-containing linkers and aromatic substituents in conferring antifungal and antibiotic activities .
Spectroscopic and Analytical Data
- IR spectra : Strong absorption bands for -OH (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (700–800 cm⁻¹) .
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups (δ 2.1–4.3 ppm) .
The target compound’s tetrahydroquinazolin-4-ol moiety would likely show distinct NMR signals for hydroxyl (δ 1.5–5.0 ppm) and fused cyclohexene protons (δ 1.8–2.5 ppm).
Antimicrobial Potential
Triazole and thiophene derivatives in exhibit antifungal and antibiotic activities, suggesting that the target compound’s oxazole and quinazolin-ol groups may similarly interact with microbial enzymes or membranes . However, without direct assays, this remains speculative.
Enzyme Inhibition
Tetrahydroquinazolinols are often explored as kinase or α-glucosidase inhibitors. For example, a sesquiterpene from agarwood () showed α-glucosidase inhibition (IC₅₀ = 121.8 µg/mL) . The target compound’s hydroxyl and nitrogen-rich structure could position it as a candidate for enzyme inhibition studies.
Data Tables
Table 2. Reported Bioactivities of Analogues
Biological Activity
Overview of the Compound
The compound is a hybrid molecule that combines features of oxazoles and quinazolinones, which are known for their diverse biological activities. The presence of a chlorophenyl group suggests potential interactions with various biological targets, including enzymes and receptors.
Chemical Structure
- IUPAC Name : 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol
- Molecular Formula : C27H22ClN3O3S
- Key Functional Groups :
- Oxazole ring
- Tetrahydroquinazoline moiety
- Sulfanyl linkage
Antimicrobial Activity
Compounds containing oxazole and quinazoline structures have been reported to exhibit antimicrobial properties. For example, similar derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways or disruption of cell wall synthesis.
Anticancer Properties
Quinazoline derivatives are well-documented for their anticancer activities. They can act as kinase inhibitors or modulate signaling pathways involved in cell proliferation and apoptosis. Research has indicated that compounds with similar scaffolds can induce cell cycle arrest and apoptosis in cancer cell lines.
Neuroprotective Effects
Some studies suggest that compounds with structural similarities may exhibit neuroprotective effects through modulation of neurotransmitter systems or reduction of oxidative stress. This is particularly relevant for compounds targeting serotonin receptors or other CNS-related pathways.
Case Studies
- Antimicrobial Activity : A study investigating a series of quinazoline derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Activity : Another research highlighted a novel quinazoline derivative that demonstrated potent antiproliferative effects on human breast cancer cells (MCF-7), with IC50 values indicating strong efficacy compared to standard chemotherapeutic agents.
- Neuroprotective Activity : A recent investigation into oxazole derivatives revealed their potential in protecting neuronal cells from oxidative stress-induced apoptosis, suggesting a promising avenue for developing treatments for neurodegenerative diseases.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
